molecular formula C18H11Br2FN2O4 B11626620 5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11626620
M. Wt: 498.1 g/mol
InChI Key: JYVOWESAIPYASN-UHFFFAOYSA-N
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Description

5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the introduction of bromine and fluorine atoms, as well as the formation of the diazinane ring. One common method involves the use of electrophilic aromatic substitution to introduce bromine atoms into the aromatic ring, followed by nucleophilic substitution to attach the fluorophenyl group. The final step involves the formation of the diazinane ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of bromine, fluorine, and methoxy groups, along with the diazinane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H11Br2FN2O4

Molecular Weight

498.1 g/mol

IUPAC Name

5-[[3,5-dibromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H11Br2FN2O4/c19-12-6-9(5-11-16(24)22-18(26)23-17(11)25)7-13(20)15(12)27-8-10-3-1-2-4-14(10)21/h1-7H,8H2,(H2,22,23,24,25,26)

InChI Key

JYVOWESAIPYASN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)Br)F

Origin of Product

United States

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